
2,3-Dihydroxypropyl bromoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydroxypropyl bromoacetate is an organic compound with the molecular formula C5H9BrO4. It is a bromoacetate ester derivative, characterized by the presence of both hydroxyl and bromoacetate functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3-Dihydroxypropyl bromoacetate can be synthesized through the esterification of 2,3-dihydroxypropyl alcohol with bromoacetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydroxypropyl bromoacetate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromo group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Esterification and transesterification: The ester group can participate in reactions to form different ester derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are used under controlled conditions to achieve selective oxidation.
Esterification and transesterification: Catalysts like sulfuric acid or base catalysts such as sodium hydroxide are employed.
Major Products Formed
Nucleophilic substitution: Products include substituted amines, thiols, and ethers.
Oxidation: Products include aldehydes, ketones, and carboxylic acids.
Esterification and transesterification: Various ester derivatives are formed depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydroxypropyl bromoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: The compound is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,3-dihydroxypropyl bromoacetate involves its reactivity towards nucleophiles and electrophiles. The bromo group acts as a leaving group in nucleophilic substitution reactions, while the hydroxyl groups participate in hydrogen bonding and oxidation reactions. These interactions enable the compound to modify molecular structures and influence biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dihydroxypropyl chloroacetate
- 2,3-Dihydroxypropyl iodoacetate
- Glycidyl bromoacetate
Uniqueness
2,3-Dihydroxypropyl bromoacetate is unique due to its specific combination of hydroxyl and bromoacetate functional groups, which confer distinct reactivity patterns. Compared to its chloro and iodo analogs, the bromo derivative offers a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
94159-35-0 |
|---|---|
Molekularformel |
C5H9BrO4 |
Molekulargewicht |
213.03 g/mol |
IUPAC-Name |
2,3-dihydroxypropyl 2-bromoacetate |
InChI |
InChI=1S/C5H9BrO4/c6-1-5(9)10-3-4(8)2-7/h4,7-8H,1-3H2 |
InChI-Schlüssel |
OBIZXLAEEKEFMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(COC(=O)CBr)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


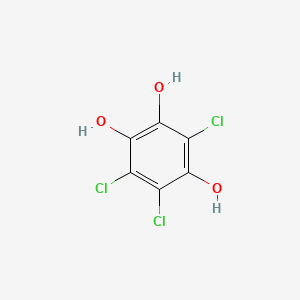

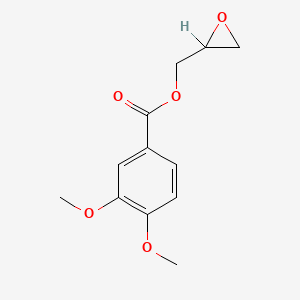
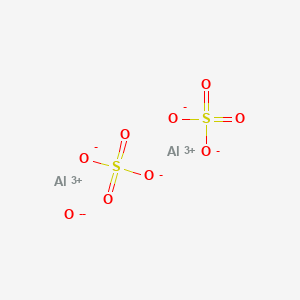
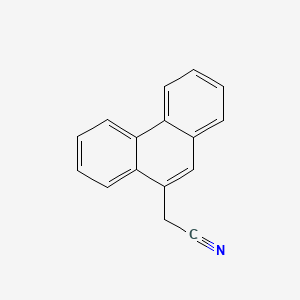


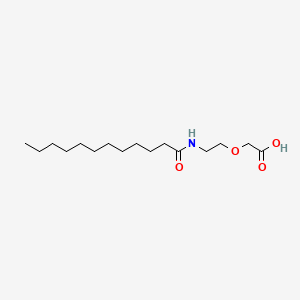
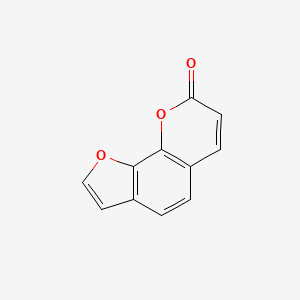

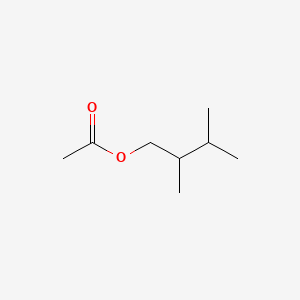


![o-[(6-Isocyanatohexyl)thio]phenyl isocyanate](/img/structure/B15176691.png)
